Comaparvin
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Overview
Description
Comaparvin is a natural product found in Comanthus with data available.
Scientific Research Applications
Anti-Inflammatory and Analgesic Properties
Comaparvin, derived from the crinoid Comanthus bennetti, has demonstrated significant anti-inflammatory and analgesic effects. In vivo experiments showed that comaparvin effectively inhibited the expression of pro-inflammatory proteins and reduced symptoms like mechanical allodynia, thermal hyperalgesia, and weight-bearing deficits in inflammation-induced rats. It also attenuated leukocyte infiltration and reduced the expression of inducible nitric oxide synthase (iNOS) in inflamed paws, suggesting its potential as a therapeutic agent against inflammatory pain (Chen et al., 2014).
Inhibition of NF-κB Signaling in Cancer Cells
Comaparvin has shown promise as an inhibitor of the NF-κB signaling pathway, which is frequently misregulated in various cancer cells. It demonstrated inhibitory activity against tumor necrosis factor-alpha (TNF-α) induced NF-κB activation in rat hepatoma and human breast cancer cells. By reducing chymotrypsin-like proteasomal activity and blocking nuclear translocation of NF-κB, comaparvin impedes the phosphorylation of IκB. This ability to sensitize cancer cells to apoptotic effects mediated by TNF-α and downregulate expression of protective NF-κB target genes like MnSOD, XIAP, or A20 positions it as a potential cancer therapeutic (Chovolou et al., 2011).
HIV-1 Replication Inhibition
In a study of the Australian crinoid Capillaster multiradiatus, comaparvin was identified among several compounds that displayed moderate inhibition of in vitro HIV-1 replication in a T cell line. This suggests a potential application of comaparvin in HIV research, although further investigation is required to fully understand its mechanism and efficacy (Lum et al., 2019).
Cytotoxicity in Cancer Cells
Further research on comaparvin, along with other compounds from the marine echinoderm Comanthus sp., revealed cytotoxic activities against cancer cells. Particularly, a mixture of comaparvin and 6-methoxycomaparvin exhibited pronounced cytotoxicity against mouse lymphoma L5178Y cells, indicating its potential in cancer treatment research (Ebada et al., 2009).
Inhibition of Drug Efflux in Cancer Cells
Comaparvin has also been evaluated for its ability to inhibit the multidrug transporter ABCG2, which is involved in drug resistance in cancer therapy. Studies indicate that comaparvin moderately inhibits ABCG2-mediated transport, suggesting a role in overcoming drug resistance in cancer treatment (Bokesch et al., 2010).
properties
CAS RN |
34434-17-8 |
---|---|
Product Name |
Comaparvin |
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
4,5-dihydroxy-10-methoxy-2-propylbenzo[h]chromen-8-one |
InChI |
InChI=1S/C17H16O5/c1-3-4-11-8-13(20)16-12(19)6-9-5-10(18)7-14(21-2)15(9)17(16)22-11/h5-8,19-20H,3-4H2,1-2H3 |
InChI Key |
YDCMZZSXXPUNHD-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O1)OC)O)O |
Canonical SMILES |
CCCC1=CC(=C2C(=CC3=CC(=O)C=C(C3=C2O1)OC)O)O |
Other CAS RN |
34434-17-8 |
synonyms |
5,8-dihydroxy-10-methoxy-2-propylbenzo(h)chromen-4-one comaparvin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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